An In-Depth Technical Guide to N-ethyl-3,4-dimethylaniline (CAS: 27285-20-7)
An In-Depth Technical Guide to N-ethyl-3,4-dimethylaniline (CAS: 27285-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-3,4-dimethylaniline is an aromatic organic compound belonging to the family of substituted anilines. Its molecular structure, featuring an ethyl group and two methyl groups on the aniline ring, imparts specific chemical properties that make it a compound of interest in various chemical syntheses. This guide provides a comprehensive overview of its known properties, synthesis, and analytical characterization, compiled to support its application in research and development.
Chemical and Physical Properties
N-ethyl-3,4-dimethylaniline is identified by the CAS number 27285-20-7.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2][3] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| IUPAC Name | N-ethyl-3,4-dimethylaniline | [2][3] |
| Synonyms | (3,4-Dimethyl-phenyl)-ethyl-amine | [3] |
| Boiling Point | 242.9 °C at 760 mmHg | ChemSrc |
| Density | 0.944 g/cm³ | ChemSrc |
| Flash Point | 100.6 °C | ChemSrc |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 12 Ų | [2] |
Note: Some physical properties are sourced from chemical suppliers and may represent typical values rather than critically evaluated data.
Molecular Structure and Identification
The structure of N-ethyl-3,4-dimethylaniline is foundational to its reactivity and spectroscopic properties.
Caption: Reductive amination pathway for the synthesis of N-ethyl-3,4-dimethylaniline.
Step-by-Step Experimental Protocol (General Procedure)
This protocol is based on general methods for reductive amination of anilines. [5]
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Schiff Base Formation:
-
In a round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add acetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.
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Stir the mixture for 1-2 hours to allow for the formation of the corresponding Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure N-ethyl-3,4-dimethylaniline.
-
Reactivity and Chemical Behavior
As a secondary aromatic amine, N-ethyl-3,4-dimethylaniline exhibits reactivity characteristic of this class of compounds.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts. [4]* Electrophilic Aromatic Substitution: The ethylamino group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring. However, the existing methyl groups will also influence the position of further substitution.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The compound may darken upon exposure to air and light. [6]* N-Alkylation/Acylation: The secondary amine can undergo further reaction with alkylating or acylating agents at the nitrogen atom.
Safety and Handling
While a specific, detailed safety data sheet for N-ethyl-3,4-dimethylaniline is not widely available, data for structurally similar anilines should be considered for handling procedures. Anilines as a class are toxic and can be absorbed through the skin.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains.
First Aid Measures (General for Anilines):
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Applications in Research and Drug Development
Substituted anilines are important building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. N-ethyl-3,4-dimethylaniline can serve as a precursor or intermediate in the synthesis of more complex molecules. While specific applications in FDA-approved drugs are not documented, its structural motifs are relevant to medicinal chemistry. The dimethylaniline scaffold is present in a number of pharmaceuticals. [7][8]The N-ethyl-3,4-dimethylaniline structure could be utilized in the development of:
-
Bioactive Molecules: As a starting material for the synthesis of compounds with potential biological activity.
-
Dyes and Pigments: As an intermediate in the production of various dyes. [9]* Polymer Chemistry: In the synthesis of specialty polymers. [9]
Conclusion
N-ethyl-3,4-dimethylaniline is a substituted aniline with potential applications as a chemical intermediate. This guide has consolidated its known physicochemical properties, provided a general synthetic protocol, and outlined its expected spectroscopic characteristics and reactivity. As with any chemical compound, proper safety precautions based on the hazards of analogous compounds should be strictly followed. Further experimental investigation is needed to fully characterize its spectral properties and explore its utility in various fields of chemical research and development.
References
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N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Figure S20: 13C NMR 4´-ethyl-N,N-dimethylaniline. 13C{1H} NMR (100... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Figure S25: 1H NMR of 4´-ethyl-3´-methylaniline. 1H NMR (400 MHz,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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3,4-dimethylaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl... - Homework.Study.com. (n.d.). Homework.Study.com. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Dimethylaniline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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N-(1-ethylpropyl)-3,4-dimethylaniline | C13H21N | CID 91984 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Preparation of N,N-dimethylaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
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Showing Compound N-Ethylaniline (FDB004541) - FooDB. (n.d.). FooDB. Retrieved from [Link]
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19).
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3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). RSC Publishing. Retrieved from [Link]
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Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare. (n.d.). Slideshare. Retrieved from [Link]
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